
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 4-chlorophenylmagnesium bromide, which is then reacted with other reagents under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylmagnesium Bromide: A related compound used in Grignard reactions.
4-Dimethylaminophenylmagnesium Bromide: Another similar compound with distinct chemical properties
Uniqueness
4-(4-Chlorophenyl)-1,1-bis(4-(dimethylamino)-4-oxo-3,3-diphenylbutyl)-4-hydroxypiperidin-1-ium Bromide stands out due to its unique structural features and diverse reactivity.
Eigenschaften
Molekularformel |
C47H53BrClN3O3 |
|---|---|
Molekulargewicht |
823.3 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;bromide |
InChI |
InChI=1S/C47H53ClN3O3.BrH/c1-49(2)43(52)46(38-17-9-5-10-18-38,39-19-11-6-12-20-39)31-35-51(33-29-45(54,30-34-51)37-25-27-42(48)28-26-37)36-32-47(44(53)50(3)4,40-21-13-7-14-22-40)41-23-15-8-16-24-41;/h5-28,54H,29-36H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JHNYXURELGFXQB-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




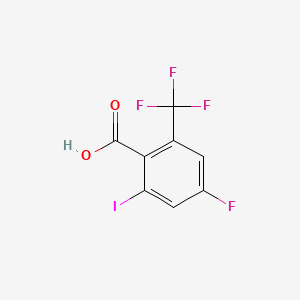
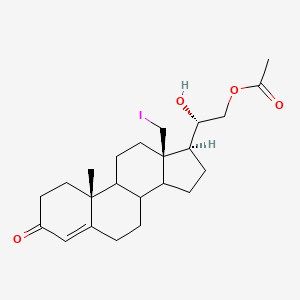
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
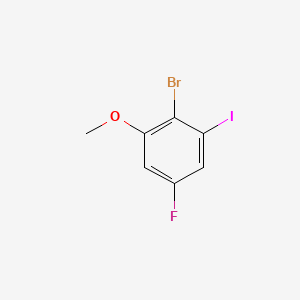
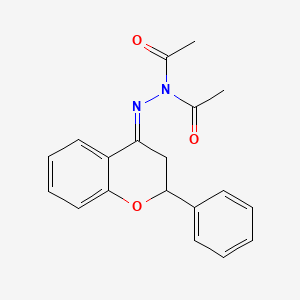
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)

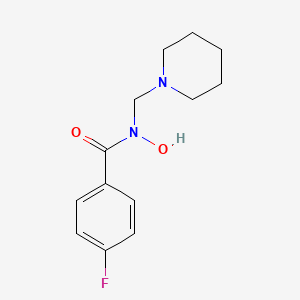
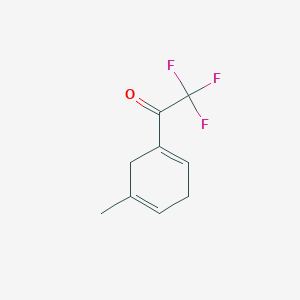

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)
